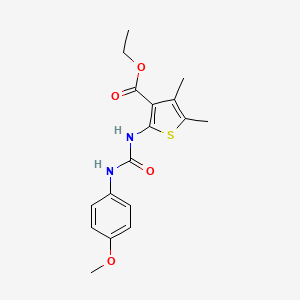

Ethyl 2-(3-(4-methoxyphenyl)ureido)-4,5-dimethylthiophene-3-carboxylate

Description

Ethyl 2-(3-(4-methoxyphenyl)ureido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative featuring a ureido linkage (-NH-C(=O)-NH-) connected to a 4-methoxyphenyl group. The compound’s core structure includes a 4,5-dimethylthiophene ring esterified at the 3-position with an ethyl group.

The methoxy substituent on the phenyl ring introduces electron-donating properties, which may influence solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name |

ethyl 2-[(4-methoxyphenyl)carbamoylamino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-5-23-16(20)14-10(2)11(3)24-15(14)19-17(21)18-12-6-8-13(22-4)9-7-12/h6-9H,5H2,1-4H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIGSHHYIZWJQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4-methoxyphenyl)ureido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions.

Attachment of the Urea Derivative: The urea derivative is attached through a reaction between an isocyanate and an amine.

Addition of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-methoxyphenyl)ureido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(3-(4-methoxyphenyl)ureido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-methoxyphenyl)ureido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Ureido-Phenyl Group

Key analogs differ in substituents on the phenyl ring attached to the ureido moiety. For example:

Core Thiophene Modifications

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This precursor (CAS 351156-51-9) lacks the ureido-methoxyphenyl side chain but shares the dimethylthiophene-3-carboxylate core. It serves as a starting material for synthesizing derivatives via cyanoacetylation or condensation reactions . Its molecular weight (329.46 g/mol) is lower than the target compound due to the absence of the ureido-phenyl moiety .

Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate

This derivative (from ) replaces the ureido group with a cyanoacetamido (-NH-C(=O)-CH₂-CN) group. The cyano group’s electron-withdrawing nature may reduce nucleophilicity compared to the ureido linkage. However, its active methylene group enables Knoevenagel condensation with aldehydes, yielding acrylamido derivatives in 72–94% yields .

Biological Activity

Ethyl 2-(3-(4-methoxyphenyl)ureido)-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and structure-activity relationships (SAR), focusing on its cytotoxic properties and other pharmacological effects.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with various functional groups, including an ethyl ester and a urea moiety. The presence of the methoxyphenyl group is notable for its potential influence on biological activity.

- Molecular Formula : CHNOS

- Molecular Weight : 318.39 g/mol

The synthesis of this compound typically involves multi-step organic reactions that integrate thiophene derivatives with urea and carboxylic acid functionalities. Specific synthetic routes may vary, but they generally follow established protocols for constructing thiophene-based compounds.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and others.

- Methodology : The MTT assay was employed to evaluate cell viability post-treatment with varying concentrations of the compound.

| Cell Line | IC (μM) | Observation |

|---|---|---|

| MCF-7 | 119 | Moderate cytotoxicity observed |

| HeLa | 15 | High cytotoxicity noted |

The results indicate that the compound exhibits a dose-dependent response, with higher concentrations leading to increased cell death, particularly in HeLa cells, suggesting its potential as an anticancer agent .

The proposed mechanism by which this compound exerts its cytotoxic effects may involve:

- Inhibition of Cell Proliferation : By interfering with cellular signaling pathways.

- Induction of Apoptosis : Triggering programmed cell death through intrinsic pathways.

- Impact on Metabolic Pathways : Modulating metabolic processes that are crucial for cancer cell survival.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiophene ring and urea group can significantly affect potency and selectivity against cancer cells. For instance:

- Substituents such as halogens or alkoxy groups may enhance lipophilicity, improving cellular uptake.

- The presence of electron-donating groups like methoxy can stabilize reactive intermediates during metabolic processes.

Case Studies

Several studies have documented the efficacy of similar thiophene derivatives in preclinical settings:

- Study A : Investigated a series of thiophene-based compounds showing promising results against leukemia cell lines, with IC values comparable to those observed in this compound .

- Study B : Focused on structural modifications leading to enhanced activity against solid tumors, emphasizing the importance of substituent orientation on the thiophene ring .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing Ethyl 2-(3-(4-methoxyphenyl)ureido)-4,5-dimethylthiophene-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene core. Key steps include cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using active methylene compounds (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) , followed by Knoevenagel condensation with substituted benzaldehydes in the presence of piperidine and acetic acid . Solvents like dimethylformamide (DMF) or toluene are critical for solubility and reaction efficiency. Optimization focuses on temperature control (60–70°C for intermediate stability) , reaction time (5–6 hours for completion) , and purification via recrystallization (alcohol-based systems yield >70% purity) .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Structural confirmation relies on IR spectroscopy (to identify functional groups like ureido and carboxylate), ¹H NMR (for proton environments and substituent patterns), and mass spectrometry (to verify molecular weight and fragmentation patterns) . Purity is assessed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . Advanced characterization may include X-ray crystallography for spatial arrangement validation .

Basic: What in vitro and in vivo models are used for preliminary biological activity screening?

In vitro antioxidant activity is evaluated via:

- DPPH radical scavenging (measures electron donation capacity),

- Nitric oxide inhibition (quantifies reactive nitrogen species neutralization),

- Ferric ion-induced lipid peroxidation (assesses oxidative damage in rat brain homogenates) .

In vivo anti-inflammatory activity is tested using the carrageenan-induced paw edema model in rats, with efficacy compared to standards like diclofenac (70–83% inhibition reported) .

Advanced: How can researchers optimize reaction conditions to address low yields or impurities in the synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps .

- Catalyst tuning : Piperidine improves Knoevenagel reaction rates, while acetic acid mitigates side reactions .

- Temperature gradients : Maintaining 60–70°C prevents intermediate degradation (critical for Gewald reaction intermediates) .

- Purification strategies : Sequential recrystallization in ethanol or methanol removes unreacted aldehydes or byproducts .

Advanced: How should discrepancies in biological activity data across studies be resolved?

Discrepancies may arise from substituent variability (e.g., electron-donating vs. electron-withdrawing groups on the phenyl ring) or assay conditions (e.g., DPPH concentration, incubation time). To resolve:

- Perform dose-response curves to establish IC₅₀ values under standardized protocols .

- Use molecular docking to correlate structural features (e.g., 4-methoxyphenyl group orientation) with target binding affinity .

- Validate results across multiple models (e.g., nitric oxide vs. superoxide radical scavenging) to confirm mechanism consistency .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?

SAR studies focus on:

- Substituent effects : Introducing phenolic or nitro groups enhances antioxidant activity, while chloro substituents improve anti-inflammatory potency .

- Functional group modifications : Replacing the ureido moiety with a carbamate or amide alters tubulin binding affinity, as shown in analogous thiophene derivatives .

- Comparative analysis : Tabulate bioactivity data against structurally similar compounds (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate) to identify critical pharmacophores .

Advanced: What experimental approaches elucidate the compound’s mechanism of action at the molecular level?

- Enzyme inhibition assays : Measure interactions with cyclooxygenase (COX) or lipoxygenase (LOX) to confirm anti-inflammatory pathways .

- Cellular target identification : Use fluorescent labeling or surface plasmon resonance (SPR) to study binding to tubulin or spliceosome components .

- Transcriptomic profiling : RNA sequencing of treated cells reveals downstream gene expression changes (e.g., NF-κB pathway modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.